molecular formula C18H17NO3 B12856625 2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid

2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B12856625
M. Wt: 295.3 g/mol
InChI Key: CNRQPLASXOENLM-UHFFFAOYSA-N
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Description

2’-(Pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound characterized by the presence of a pyrrolidine ring attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable pyrrolidine derivative with the biphenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-(Pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxid

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

3-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid

InChI

InChI=1S/C18H17NO3/c20-17(14-8-9-19-11-14)16-7-2-1-6-15(16)12-4-3-5-13(10-12)18(21)22/h1-7,10,14,19H,8-9,11H2,(H,21,22)

InChI Key

CNRQPLASXOENLM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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